molecular formula C13H14FN3O2 B2825796 Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247206-88-6

Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate

Cat. No.: B2825796
CAS No.: 2247206-88-6
M. Wt: 263.272
InChI Key: HRZRAMWKHGSFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound features a fluorophenyl group, a methyl group, and an acetate moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorophenylhydrazine and a suitable ketone or aldehyde.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under acidic or neutral conditions, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, allowing for precise control over reaction conditions and scalability.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal activities. Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • Methyl 2-[[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate: Similar structure with a different position of the fluorophenyl group.

  • Methyl 2-[[2-(2-chlorophenyl)-5-methylpyrazol-3-yl]amino]acetate: Similar structure with a chlorine atom instead of fluorine.

  • Methyl 2-[[2-(2-fluorophenyl)-3-methylpyrazol-5-yl]amino]acetate: Similar structure with a different position of the methyl group.

Uniqueness: Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance the compound's stability and binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-9-7-12(15-8-13(18)19-2)17(16-9)11-6-4-3-5-10(11)14/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZRAMWKHGSFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)OC)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.